Fmoc-Lys(ipr)-OH

Solid-Phase Peptide Synthesis Coupling Efficiency Epimerization

Select Fmoc-Lys(ipr)-OH to directly incorporate protease-resistant Nε-isopropyl-D-lysine during Fmoc-SPPS, eliminating the TFA deprotection step required by Fmoc-Lys(ipr,Boc)-OH. This permanently alkylated, trypsin-inert residue is essential for GnRH antagonist scaffolds (e.g., Degarelix) and peptide therapeutics requiring extended plasma half-life. Specified at ≥98% HPLC, it ensures fidelity in SAR studies where side-chain modification must survive synthesis and bioassay intact.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 871811-39-1
Cat. No. B3291307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(ipr)-OH
CAS871811-39-1
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyHKKFCDPUJPTFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(ipr)-OH CAS 871811-39-1 — Protected Lysine Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-Lys(ipr)-OH (CAS 871811-39-1) is a protected amino acid derivative that serves as a building block for introducing Nε-isopropyl-L-lysine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino position, while the ε-amino group of the lysine side chain is modified with an isopropyl substituent . With a molecular formula of C24H30N2O4 and molecular weight of 410.51 g/mol, this derivative is supplied as a powder with commercial purities typically specified at ≥98% (HPLC) and moisture content ≤0.5% [1]. Unlike the more commonly employed Fmoc-Lys(ipr,Boc)-OH (CAS 201003-48-7), which features an acid-labile Boc group for orthogonal protection, Fmoc-Lys(ipr)-OH bears a free carboxylic acid terminus and a permanently alkylated ε-amino group, making it suitable for direct incorporation of the isopropylated lysine residue without requiring a subsequent deprotection step at the side chain .

Why Fmoc-Lys(ipr)-OH Cannot Be Replaced by Fmoc-Lys(Boc)-OH or Fmoc-Lys(Me)-OH in Critical Synthesis Workflows


The selection of a lysine building block with an Nε-isopropyl substituent versus alternative Nε-alkylated or orthogonally protected derivatives fundamentally alters peptide properties, synthetic outcomes, and downstream analytical behavior. Substituting Fmoc-Lys(ipr)-OH with Fmoc-Lys(Boc)-OH introduces a side-chain protecting group that requires post-synthesis acidolytic removal with TFA, exposing a primary amine that is chemically and functionally distinct from the permanently alkylated secondary amine produced by the isopropyl derivative [1]. Substitution with Fmoc-Lys(Me)-OH (Nε-methyl) yields a smaller alkyl group with reduced steric bulk and hydrophobicity, which directly impacts peptide-receptor interactions, proteolytic stability, and chromatographic retention . Additionally, the isopropyl modification renders the lysine residue resistant to trypsin cleavage and incompatible with dansyl chloride derivatization—properties not conferred by Boc-protected or unmodified lysine residues—which directly affects peptide mapping workflows and enzymatic processing studies [2]. These differences are not interchangeable; they are structural determinants of both synthetic feasibility and biological function.

Quantitative Differentiation of Fmoc-Lys(ipr)-OH: Comparative Performance Data for Procurement and Synthesis Decisions


Coupling Efficiency and Epimerization Control of Fmoc-Lys(ipr)-OH in Fmoc-SPPS

Fmoc-Lys(ipr)-OH enables high-fidelity incorporation of the Nε-isopropyl-L-lysine residue in a single coupling step, eliminating the need for a post-synthetic side-chain deprotection step required when using Fmoc-Lys(ipr,Boc)-OH. Comparative studies on sterically hindered lysine derivatives in Fmoc-SPPS demonstrate that direct incorporation of pre-alkylated lysine building blocks maintains coupling efficiencies comparable to standard Fmoc-Lys(Boc)-OH while reducing cumulative deprotection-related side reactions and epimerization at the α-carbon [1]. The isopropyl group confers sufficient steric bulk to suppress undesired side-chain participation during chain elongation, yet does not significantly impede acylation kinetics under standard HBTU/HOBt or DIC/Oxyma activation conditions .

Solid-Phase Peptide Synthesis Coupling Efficiency Epimerization

Proteolytic Resistance of Nε-Isopropyllysine-Containing Peptides Versus Unmodified Lysine

Peptides containing Nε-isopropyllysine residues, synthesized using Fmoc-Lys(ipr)-OH as the building block, exhibit significantly enhanced resistance to trypsin-mediated proteolysis compared to peptides containing unmodified lysine residues. In studies examining the susceptibility of reductively isopropylated peptides to enzymatic digestion, isopropyllysine was demonstrated to be not an effective substrate for trypsin, whereas unmodified lysine residues undergo rapid cleavage at the carboxyl side [1]. This resistance is attributed to the steric hindrance imposed by the isopropyl group at the ε-amino position, which obstructs access to the trypsin active site and prevents formation of the enzyme-substrate complex required for peptide bond hydrolysis [2].

Peptide Stability Trypsin Resistance Proteolytic Degradation

Chromatographic and Analytical Differentiation: Nε-Isopropyllysine Versus Nε-Methyllysine and Unmodified Lysine

The Nε-isopropyl modification introduced by Fmoc-Lys(ipr)-OH produces distinct chromatographic and analytical signatures that differentiate it from unmodified lysine and Nε-methylated lysine residues. In amino acid analysis of isopropylated peptides, ε-N-isopropyllysine elutes between phenylalanine and histidine, whereas unmodified lysine elutes considerably earlier in standard ion-exchange chromatographic systems [1]. Additionally, α-N-isopropyl-amino acids fail to form dansyl chloride derivatives, a property not shared by Nε-methylated or unmodified amino acids [2]. These analytical distinctions provide unambiguous identification of isopropylated residues in peptide mapping workflows and facilitate purity assessment of synthetic peptides containing this modification.

Amino Acid Analysis HPLC Retention Peptide Mapping

Commercial Purity Specifications and Quality Benchmarks for Fmoc-Lys(ipr)-OH Procurement

Fmoc-Lys(ipr)-OH (CAS 871811-39-1) is commercially available with documented purity specifications that meet or exceed industry standards for Fmoc-protected amino acids used in research-grade and GMP peptide synthesis. Suppliers report minimum HPLC purity of 98% with moisture content controlled to ≤0.5% maximum, specifications that are comparable to widely used Fmoc-Lys(Boc)-OH (≥97.0% HPLC area%, Merck Novabiochem® grade) and Fmoc-Lys(Mtt)-OH (≥98.0% HPLC area%, Novabiochem® grade) [1]. The product is supplied as a powder with clearly soluble properties at 1 mmole in 2 mL DMF, meeting the solubility requirements for efficient coupling in automated peptide synthesizers .

Quality Control Purity Specification Procurement Benchmark

Optimal Application Scenarios for Fmoc-Lys(ipr)-OH in Peptide Synthesis and Drug Discovery


Synthesis of GnRH Antagonist Peptides Including Degarelix and Antide

Fmoc-Lys(ipr)-OH is the preferred building block for introducing Nε-isopropyl-D-lysine at position 6 of gonadotropin-releasing hormone (GnRH) antagonist peptides. The Nε-isopropyl-D-lysine residue in position 6 of mammalian GnRH receptor antagonists is required for antagonist-to-agonist functional switching and forms a charge-supported hydrogen bond with His(5.32(205)) that stabilizes the receptor in its active conformation [1][2]. Direct incorporation of Fmoc-Lys(ipr)-OH during SPPS eliminates the post-synthetic Boc deprotection step required when using Fmoc-Lys(ipr,Boc)-OH, reducing acid exposure to the peptide chain and improving overall synthetic efficiency for this therapeutically important peptide class .

Design and Synthesis of Protease-Resistant Therapeutic Peptides

Researchers developing peptide-based therapeutics intended for systemic administration should prioritize Fmoc-Lys(ipr)-OH when designing sequences that require resistance to trypsin-mediated degradation. Peptides incorporating Nε-isopropyllysine residues exhibit complete resistance to trypsin cleavage at the modified lysine position, as demonstrated by the inability of isopropyllysine to serve as an effective substrate for trypsin [1]. This property directly extends the plasma half-life of therapeutic peptides by preventing rapid enzymatic degradation in circulation, making Fmoc-Lys(ipr)-OH a critical building block for peptide drug candidates where improved pharmacokinetic profiles are required [2].

Peptide Mapping and Analytical Characterization of Modified Proteins

Fmoc-Lys(ipr)-OH enables the synthesis of peptide standards and probes for peptide mapping studies where unambiguous identification of isopropylated lysine residues is required. The unique chromatographic retention of ε-N-isopropyllysine (eluting between phenylalanine and histidine) combined with its inability to form fluorescent dansyl chloride derivatives provides two orthogonal analytical signatures for detecting and quantifying this modification in synthetic peptides and reductively alkylated proteins [1]. These analytical properties make Fmoc-Lys(ipr)-OH-derived peptides valuable as positive controls and calibration standards in peptide mapping workflows employing HPLC, LC-MS, and amino acid analysis [2].

Structure-Activity Relationship Studies of Lysine-Modified Peptides

For medicinal chemistry programs investigating the structure-activity relationships (SAR) of lysine side-chain modifications, Fmoc-Lys(ipr)-OH provides a defined, chemically stable isopropyl substituent with characterized steric and electronic properties. The isopropyl group confers enhanced steric bulk and increased hydrophobicity relative to unmodified lysine and Nε-methyllysine, directly affecting peptide-receptor binding interactions, conformational preferences, and membrane permeability [1]. Unlike the transient protection afforded by Boc or Mtt groups, the permanently alkylated ε-amino group introduced by Fmoc-Lys(ipr)-OH remains intact throughout peptide synthesis, purification, and biological evaluation, ensuring that SAR observations reflect the intended structural modification rather than deprotection artifacts [2].

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